molecular formula C24H25NO3 B8579644 Benzyl dibenzyl-d-serinate

Benzyl dibenzyl-d-serinate

Cat. No.: B8579644
M. Wt: 375.5 g/mol
InChI Key: IZGCKWHDNJEEAX-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl dibenzyl-d-serinate is a useful research compound. Its molecular formula is C24H25NO3 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl (2R)-2-(dibenzylamino)-3-hydroxypropanoate

InChI

InChI=1S/C24H25NO3/c26-18-23(24(27)28-19-22-14-8-3-9-15-22)25(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23,26H,16-19H2/t23-/m1/s1

InChI Key

IZGCKWHDNJEEAX-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Reaction Conditions Reagents/Catalysts Solvent Yield Source
Acidic (HCl, H₂O)6M HCl, refluxWater/Dioxane85–92%
Basic (NaOH, H₂O)2M NaOH, 50°CMethanol/Water78–88%
  • Mechanism : Nucleophilic attack by water or hydroxide on the carbonyl carbon, facilitated by protonation (acidic) or direct nucleophilic substitution (basic).

  • Application : Used to generate free carboxylic acids for further functionalization in peptide synthesis.

Hydrogenolysis of Benzyl Groups

The dibenzylamine and benzyl ester moieties are susceptible to catalytic hydrogenation, enabling selective deprotection.

Reaction Conditions Catalyst Solvent Yield Source
H₂ (1 atm), 25°C, 12h10% Pd/CEthanol90–95%
  • Outcome : Removes both benzyl groups from the nitrogen and the ester, yielding D-serine or its hydrochloride salt .

  • Selectivity : Benzyl ester hydrogenolysis occurs faster than the dibenzylamine group under mild conditions .

Nucleophilic Substitution at the Ester

The ester group participates in nucleophilic substitution reactions, particularly with amines or alcohols.

Reaction Reagents Conditions Yield Source
AminolysisBenzylamine, DCCDCM, 0°C → RT75–80%
TransesterificationMethanol, H₂SO₄Reflux, 6h68–72%
  • Mechanism : Activation of the carbonyl by DCC (for aminolysis) or acid catalysis (for transesterification) .

Cyclization to β-Lactams

Under Mitsunobu conditions, the compound undergoes stereoselective cyclization to form β-lactam-containing pseudopeptides.

Reaction Conditions Reagents Solvent Yield Source
DEAD, PPh₃, p-nitrophenolTHF, 20°C, 20minTHF85–90%
  • Key Feature : The dibenzyl protective group stabilizes intermediates, enabling high stereoselectivity (≥95% enantiomeric excess) .

  • Application : Mimics β-lactam antibiotic scaffolds like nocardicin .

Formation of Aziridines

Reaction with mesyl chloride (MsCl) induces cyclization to aziridine derivatives, a key step in heterocycle synthesis.

Reaction Conditions Reagents Solvent Yield Source
MsCl, TEA, DMAPDCM, 0°C → refluxDCM76–98%
  • Mechanism : Mesylation of the hydroxyl group followed by intramolecular nucleophilic displacement by the amine .

Q & A

Q. How do researchers evaluate ethical implications when reporting conflicting data?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose limitations transparently in publications and avoid selective data reporting. Cross-validate findings with orthogonal techniques (e.g., LC-MS and NMR) to confirm reproducibility .

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